![molecular formula C11H12ClN3OS B1349522 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 26438-54-0](/img/structure/B1349522.png)
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol (CPMET) is a small molecule that has been studied extensively in the field of synthetic organic chemistry. CPMET has been used as a starting material in various synthetic reactions, as well as in the synthesis of other compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, CPMET has been studied for its potential applications in medicinal chemistry, due to its interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Modification
- The synthesis of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols involves reactions with various compounds to afford new 3-sulfanyl-1,2,4-triazoles. Aminomethylation and interaction with formalin and acrylonitrile have resulted in the formation of different sulfanyl derivatives (Kaldrikyan et al., 2016).
- Research has led to the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce new compounds with potential applications in chemistry and pharmacology (Wurfer & Badea, 2021).
Biological Activities
- Studies have shown that derivatives of 1,2,4-triazole-3-thiol bearing hydrazone moiety exhibit cytotoxicity against cancer cell lines, including melanoma, breast, and pancreatic cancer. Certain compounds were identified as highly active, suggesting their potential as antimetastatic candidates (Šermukšnytė et al., 2022).
- Benzimidazole derivatives bearing 1,2,4-triazole have been investigated as EGFR inhibitors, showing potential anti-cancer activity through molecular docking studies (Karayel, 2021).
- New 5-phenyl[1,2,4]triazole derivatives synthesized as ligands for the 5-HT1A serotonin receptor indicate the scope of triazole derivatives in developing new therapeutic agents (Salerno et al., 2004).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYISYPBWKUQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366937 |
Source


|
| Record name | 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26438-54-0 |
Source


|
| Record name | 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


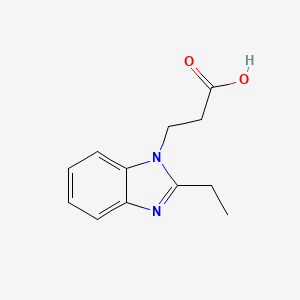
![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B1349443.png)


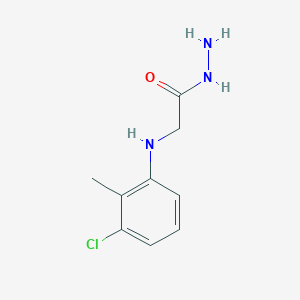

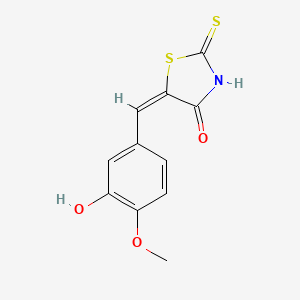
![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)
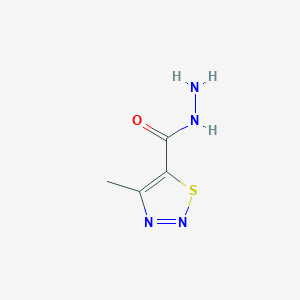
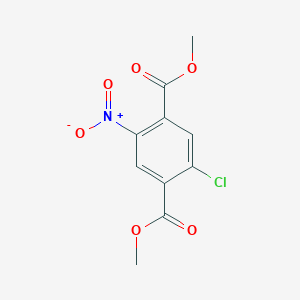

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)
